![molecular formula C16H19N3O3 B2979133 (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide CAS No. 1356808-04-2](/img/structure/B2979133.png)
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the double bond and the amide group. The electron withdrawing nature of the nitrile group could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amide and nitrile could make this compound relatively polar, which would influence its solubility and boiling/melting points .Scientific Research Applications
Cancer Stem Cells Targeting
Research shows that certain enaminone derivatives, similar in structure to the compound , have been evaluated for their antitumor activity against cancer stem cells. For example, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) synthesized and tested various enaminone derivatives, finding that most compounds were active against side population cancer stem cells. This indicates potential applications of similar compounds in cancer therapy, specifically targeting cancer stem cells.
Anticonvulsant Properties
Enaminone compounds have been studied for their anticonvulsant properties. A study by Kubicki, Bassyouni, & Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. Their findings contribute to understanding the structure-activity relationship of enaminones, which can be crucial for designing effective anticonvulsant drugs.
Solar Cell Efficiency
The efficiency of solar cells can be influenced by compounds like (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide. A study by Robson et al. (2013) on donor-acceptor organic dyes, which have similar structural characteristics, demonstrated their effectiveness in solar cell devices. This suggests potential applications of enaminone-based compounds in improving solar cell technologies.
Anticancer Agents Design
Functionalized amino acid derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, Kumar et al. (2009) developed a series of such derivatives, which showed promising cytotoxicity in various cancer cell lines. This indicates the potential for designing new anticancer agents using structurally similar compounds.
Development of Novel Pharmacophores
Compounds structurally related to (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide could be used in developing novel pharmacophores for anticancer and anti-inflammatory agents. Research by Rahmouni et al. (2016) synthesized and evaluated a series of pyrazolopyrimidines derivatives, showing their potential in this regard.
Photoluminescent Material Development
The electrooxidation of compounds similar to the one has been studied for the development of photoluminescent materials. Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, leading to the formation of photoluminescent oligoaminothiophenes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-10-19(11-9-17)16(21)8-5-13-3-6-14(7-4-13)22-12-15(18)20/h3-8H,2,10-12H2,1H3,(H2,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODZOZKSMWSVPI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C=CC1=CC=C(C=C1)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(carbamoylmethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.